molecular formula C13H25N B13248238 [2-(Cyclohex-1-en-1-yl)ethyl](2,2-dimethylpropyl)amine

[2-(Cyclohex-1-en-1-yl)ethyl](2,2-dimethylpropyl)amine

Cat. No.: B13248238
M. Wt: 195.34 g/mol
InChI Key: WGDUNJQTRRFWOB-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)ethylamine is an organic compound with a unique structure that combines a cyclohexene ring with an ethylamine group and a dimethylpropyl group

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H25N/c1-13(2,3)11-14-10-9-12-7-5-4-6-8-12/h7,14H,4-6,8-11H2,1-3H3

InChI Key

WGDUNJQTRRFWOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCCC1=CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine typically involves the reaction of cyclohexene with ethylamine under controlled conditions. The process may include the use of catalysts to facilitate the reaction and achieve higher yields. The reaction is usually carried out at low temperatures to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and optimized reaction parameters ensures consistent quality and yield in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Biological Activity

2-(Cyclohex-1-en-1-yl)ethylamine, with CAS number 1247205-09-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C15H27N
  • Molecular Weight : 195.35 g/mol
  • Purity : 95% (as per supplier data) .

Synthesis

The synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine typically involves the alkylation of amines with cyclohexene derivatives. The detailed synthetic route can influence the yield and purity of the final product, which is crucial for assessing its biological activity.

Pharmacological Effects

Research indicates that related compounds can exhibit a range of pharmacological effects:

  • Stimulant Activity : Some analogs have demonstrated stimulant effects on the central nervous system (CNS), potentially increasing alertness and energy levels.
  • Anxiolytic Effects : Certain structural derivatives are noted for their anxiolytic properties, providing therapeutic potential in anxiety disorders.

Study 1: Synthesis and Biological Activities

A study published in a peer-reviewed journal explored the synthesis of various substituted amines and their biological activities. The findings suggested that certain derivatives exhibited significant activity against specific biological targets, indicating potential therapeutic uses .

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment involving similar compounds, researchers found that certain cyclic amines exhibited notable affinity for serotonin receptors. This suggests that 2-(Cyclohex-1-en-1-yl)ethylamine could similarly interact with these receptors, warranting further investigation into its psychoactive properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AStimulant
Compound BAnxiolytic
Compound CSerotonin Receptor Agonist

Safety and Toxicology

Safety data sheets indicate that while the compound is intended for laboratory use only, proper handling precautions should be taken due to its chemical nature. The compound's toxicity profile remains under-researched; however, general safety measures applicable to amines should be observed to prevent exposure-related risks .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-(Cyclohex-1-en-1-yl)ethylamine?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, infrared (IR) spectroscopy to identify amine functional groups (N–H stretching at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Computational tools like PubChem-derived InChI and SMILES strings can aid in spectral prediction .
  • Key Considerations : Compare experimental data with theoretical predictions to resolve ambiguities, particularly for the cyclohexene ring’s double bond geometry and neopentyl group steric effects.

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Use ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles .
  • Validation : Cross-check crystallographic parameters (e.g., R-factor, displacement parameters) with structural analogs in databases like the Cambridge Structural Database (CSD).

Q. What safety protocols are critical for handling 2-(Cyclohex-1-en-1-yl)ethylamine?

  • Guidelines : Work under a fume hood with nitrile gloves and lab coats. Refer to Safety Data Sheets (SDS) for amines with similar substituents (e.g., cyclohexylamine derivatives) to infer toxicity risks .
  • Waste Disposal : Neutralize residual amine with dilute acetic acid before aqueous disposal, adhering to institutional hazardous waste policies.

Advanced Research Questions

Q. How does the cyclohexene ring influence the compound’s conformational flexibility and reactivity?

  • Experimental Design : Perform variable-temperature NMR to study ring-flipping dynamics. Use density functional theory (DFT) to model energy barriers for cyclohexene ring puckering .
  • Case Study : Compare with cyclohexyl analogs (e.g., cyclohexylamine derivatives) to isolate steric vs. electronic effects of the double bond .

Q. What strategies resolve contradictions in reported synthetic yields for similar amines?

  • Troubleshooting :

  • Catalyst Screening : Test palladium-, nickel-, or enzyme-catalyzed routes for efficiency .
  • Purification : Optimize column chromatography (e.g., silica gel vs. reverse-phase) or recrystallization solvents (e.g., ethyl acetate/hexane mixtures) .
    • Data Analysis : Use statistical tools (e.g., Design of Experiments, DoE) to identify critical variables (temperature, solvent polarity) .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

  • Approach :

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing neopentyl with smaller alkyl groups) .
  • Assays : Test binding affinity to receptors (e.g., GPCRs, ion channels) using fluorescence polarization or surface plasmon resonance (SPR) .
    • Computational Support : Dock the compound into receptor active sites using molecular dynamics (MD) simulations to predict interaction hotspots .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • Tools :

  • LogP/Hydrophobicity : Use ChemAxon or ACD/Labs software with PubChem-derived SMILES strings .
  • pKa Estimation : Employ MarvinSketch or SPARC calculators to predict amine basicity .
    • Validation : Compare predictions with experimental HPLC retention times or potentiometric titrations.

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally related amines?

  • Root Cause : Polymorphism or impurities from synthesis (e.g., residual solvents).
  • Resolution :

  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
  • Purity Assessment : Use HPLC with UV/Vis detection (≥95% purity threshold) .

Q. Why do NMR spectra of this compound vary between research groups?

  • Factors : Solvent choice (CDCl₃ vs. DMSO-d₆), concentration effects, or tautomerism in the cyclohexene moiety.
  • Mitigation : Standardize solvent systems and temperature during data acquisition. Use deuterated solvents with internal standards (e.g., TMS) .

Tables for Key Data

Property Value/Method Reference
Molecular Weight195.32 g/mol (calculated via PubChem)
Boiling PointEstimated 240–260°C (neopentyl analogs)
LogP (Octanol-Water)Predicted 3.2 ± 0.3 (ACD/Labs)
Crystal System (SC-XRD)Monoclinic (hypothetical)

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